1-Cyclohexyl-1-methylethyl isobutyrate

Description

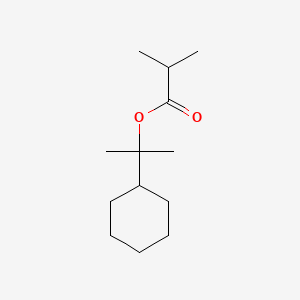

Structure

2D Structure

3D Structure

Properties

CAS No. |

63574-03-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-cyclohexylpropan-2-yl 2-methylpropanoate |

InChI |

InChI=1S/C13H24O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |

InChI Key |

LLHBKSLMOGXHEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC(C)(C)C1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclohexyl 1 Methylethyl Isobutyrate

Mechanistic Investigations of Traditional Esterification Pathways

Traditional methods for ester synthesis, including Fischer esterification and acylation with acid chlorides or anhydrides, form the bedrock of organic chemistry. However, their application to sterically demanding substrates like 1-cyclohexyl-1-methylethanol necessitates a deeper understanding of their mechanisms to overcome inherent limitations.

Optimized Fischer Esterification for Sterically Hindered Alcohol Substrates

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process. organic-chemistry.orgscienceinfo.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the carbonyl carbon's electrophilicity. mdpi.comsciencemotive.comchemistrysteps.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orgmasterorganicchemistry.com

A primary challenge when using tertiary alcohols like 1-cyclohexyl-1-methylethanol is their high propensity for elimination (dehydration) under strong acidic conditions, leading to the formation of undesired alkenes. scienceinfo.comsciencemotive.comchemistrysteps.com To favor esterification over elimination, the equilibrium must be shifted toward the product. This can be achieved by using a large excess of one reactant, typically the alcohol, or by continuously removing the water byproduct through methods like azeotropic distillation or the use of molecular sieves. organic-chemistry.orgbyjus.com

Optimization for hindered substrates involves carefully selecting the catalyst and reaction conditions. Milder acid catalysts or Lewis acids such as scandium(III) triflate can be employed to reduce the rate of side reactions. sciencemotive.com Furthermore, bulky diarylammonium arenesulfonates have been developed as selective esterification catalysts that can function effectively even for sterically demanding substrates. organic-chemistry.org

Table 1: Optimized Fischer Esterification Conditions for Hindered Alcohols This table is illustrative, based on general principles for sterically hindered alcohols, as specific data for 1-cyclohexyl-1-methylethyl (B1178955) isobutyrate is proprietary.

| Catalyst | Substrate Alcohol | Key Reaction Condition | Primary Challenge | Optimization Strategy |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Tertiary | High Temperature | Dehydration/Elimination | Use of excess alcohol, continuous water removal. byjus.com |

| p-Toluenesulfonic acid (p-TsOH) | Tertiary | Reflux in Toluene | Dehydration/Elimination | Azeotropic removal of water with Dean-Stark apparatus. organic-chemistry.org |

| Hafnium(IV)/Zirconium(IV) salts | Tertiary | 1:1 acid/alcohol ratio | Catalyst Activity | Direct condensation without requiring a large excess of reactants. organic-chemistry.org |

| Bulky Diarylammonium Arenesulfonates | Tertiary | Milder Temperature | Reaction Rate | Enhanced selectivity for esterification over side reactions. organic-chemistry.org |

Acyl Chloride and Anhydride (B1165640) Coupling Reactions: Kinetic and Thermodynamic Considerations

To circumvent the equilibrium limitations and harsh conditions of Fischer esterification, more reactive acylating agents like isobutyryl chloride (an acyl chloride) and isobutyric anhydride (an acid anhydride) are often used. These reactions are generally faster and not readily reversible. chemguide.co.uk

Acyl chlorides react vigorously with alcohols, even at room temperature, to produce an ester and hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol's oxygen attacks the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info Due to the high reactivity, steric hindrance on the alcohol can significantly decrease the reaction rate, following a general reactivity order of primary > secondary > tertiary alcohols. libretexts.org To neutralize the corrosive HCl byproduct and drive the reaction, a non-nucleophilic base such as pyridine (B92270) is commonly added. chemistrysteps.com

Acid anhydrides are less reactive than acyl chlorides but safer to handle. chemistrystudent.com Their reaction with alcohols also yields an ester but produces a carboxylic acid as a byproduct instead of HCl. chemistrystudent.com These reactions often require heating or a catalyst to proceed at a practical rate. chemguide.co.uk

When competing reaction pathways exist, the principles of kinetic and thermodynamic control become crucial. wikipedia.org

Kinetic Control : Favored at lower temperatures and with shorter reaction times, this pathway leads to the fastest-formed product, which has the lowest activation energy. youtube.comlibretexts.org

Thermodynamic Control : Favored at higher temperatures and longer reaction times, this pathway allows the reaction to reach equilibrium, resulting in the most stable product. youtube.comlibretexts.org

In the acylation of a sterically hindered alcohol, the choice of acylating agent, temperature, and solvent can influence whether the reaction is under kinetic or thermodynamic control, potentially affecting the yield and purity of the desired ester. wikipedia.org

Table 2: Comparison of Acylation Agents for Hindered Alcohols This table is illustrative and based on general reactivity principles.

| Acylating Agent | Alcohol Type | Relative Reactivity | Byproduct | Typical Conditions | Control Considerations |

|---|---|---|---|---|---|

| Isobutyryl Chloride | Tertiary | Very High | HCl | Low temperature, with a base (e.g., pyridine). chemistrysteps.com | Often under kinetic control due to high reactivity. youtube.com |

| Isobutyric Anhydride | Tertiary | Moderate | Isobutyric Acid | Warming required, often with a catalyst. chemguide.co.uk | Can be shifted towards thermodynamic control with higher temperatures. youtube.com |

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often with high stereoselectivity.

Lipase-Mediated Esterification: Elucidation of Enzyme Specificity and Process Bioreactor Design

Enzymes, particularly lipases, are widely used as biocatalysts for ester synthesis. researchgate.net Lipase-mediated esterification proceeds under mild conditions, minimizing energy consumption and the formation of byproducts. However, a significant challenge is that tertiary alcohols are generally poor substrates for many natural lipases due to steric hindrance around the hydroxyl group. nih.govoup.com

Despite this, certain robust enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), have shown efficiency in preparing various flavor esters. researchgate.net Research focuses on identifying or engineering lipases with active sites that can accommodate bulky substrates. The specificity of the enzyme is paramount for achieving high conversion rates.

Process bioreactor design is critical for scaling up enzymatic synthesis. Stirred-tank bioreactors (STBR) are common, but efficient mixing must be balanced against the shear stress that could damage the immobilized enzyme. Membrane bioreactors (MBR) offer an alternative that can facilitate enzyme recycling and continuous product removal. A key strategy in bioreactor operation is the in-situ removal of water, a byproduct of the esterification, which shifts the reaction equilibrium towards the product side and can dramatically increase conversion rates to over 95%. researchgate.net

Table 3: Factors in Lipase-Mediated Synthesis of Hindered Esters

| Factor | Description | Importance for 1-Cyclohexyl-1-methylethyl Isobutyrate |

|---|---|---|

| Enzyme Choice | Lipases like Candida antarctica lipase B (CALB) are known for broad substrate scope. | Critical to find a lipase that accepts the tertiary alcohol precursor. researchgate.net |

| Immobilization | Attaching the enzyme to a solid support enhances stability and allows for reuse. | Essential for creating a cost-effective and robust industrial process. |

| Solvent System | Non-polar organic solvents are often used to solubilize substrates and shift equilibrium. | Solvent choice can impact enzyme activity and stability. |

| Water Removal | Continuous removal of water (e.g., by vacuum or molecular sieves) drives the reaction forward. | A key strategy to achieve high conversion yields in an equilibrium-limited reaction. researchgate.net |

| Bioreactor Design | Stirred-tank or membrane reactors are used to control process parameters. | Must ensure good mass transfer without deactivating the enzyme. |

Asymmetric Synthesis and Enantioselective Resolution of Chiral Precursors

The precursor alcohol, 1-cyclohexyl-1-methylethanol, is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce predominantly one of these enantiomers, which is crucial as different enantiomers of a fragrance molecule can have distinct scents.

One powerful method for obtaining enantiomerically enriched compounds is kinetic resolution . acs.org This technique involves reacting a racemic mixture (a 50:50 mix of both enantiomers) with a chiral catalyst or enzyme that reacts faster with one enantiomer than the other. acs.orgacs.org This leaves the unreacted starting material enriched in the slower-reacting enantiomer.

Enzymatic Resolution : Hydrolases, such as esterases from Bacillus subtilis, can be used for the kinetic resolution of tertiary alcohols or their esters, although their natural activity and enantioselectivity are often low. nih.govoup.com Protein engineering can be employed to create enzyme mutants with significantly higher enantioselectivity (E > 100). nih.govoup.com

Chemical Resolution : Chiral catalysts, including chiral phosphoric acids and organotin compounds, have been successfully developed for the kinetic resolution of tertiary alcohols through acylation, achieving high selectivity factors (s values up to >200). acs.orgacs.org

Asymmetric synthesis , which directly creates the chiral center with a preference for one enantiomer, is another advanced approach. This often involves the addition of a nucleophile to a prochiral ketone precursor using a chiral catalyst. chinesechemsoc.org

Table 4: Methodologies for Enantioselective Synthesis of Chiral Tertiary Alcohol Precursors

| Method | Catalyst/Reagent Type | Principle | Key Performance Metric | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Esterase from Bacillus subtilis (mutants) | Enantioselective hydrolysis of a tertiary alcohol ester. | High Enantioselectivity (E > 100) | nih.govoup.com |

| Chemical Kinetic Resolution | Chiral Phosphoric Acid | Enantioselective intramolecular substitution. | High Selectivity Factor (s up to 120) | acs.org |

| Chemical Kinetic Resolution | Chiral Organotin Catalyst | Enantioselective intermolecular acylation. | High Selectivity Factor (s > 200) | acs.org |

| Asymmetric Cyanosilylation | Bifunctional Cyanating Reagent | Diastereo- and enantioselective C-C bond formation on a racemic ketone. | High Enantiomeric Excess (90-98% ee) | chinesechemsoc.org |

Exploration of Novel Catalytic Systems and Sustainable Synthesis Protocols

Modern chemical synthesis places a strong emphasis on "green chemistry," focusing on developing processes that are efficient, safe, and environmentally benign. For the synthesis of this compound, this involves exploring novel catalysts and sustainable protocols that move beyond traditional corrosive liquid acids.

Heterogeneous (solid) acid catalysts are a cornerstone of green esterification. researchgate.net These catalysts can be easily separated from the reaction mixture by simple filtration, allowing them to be recycled and reused, which reduces waste and cost. jetir.org Examples of such catalysts include:

Ion-exchange resins like Amberlyst-15. jetir.org

Graphene oxide , which has been shown to be an efficient and reusable acid catalyst for a wide range of esterifications. organic-chemistry.org

Mesoporous stannosilicates , which demonstrate enhanced catalytic activity due to their high acidity and ordered structure. nih.gov

Sustainable protocols also aim to minimize energy consumption and the use of hazardous solvents. This can involve designing reactions that run at lower temperatures or developing solvent-free reaction conditions. organic-chemistry.org Another innovative approach is the direct oxidative esterification of alcohols using molecular oxygen as a benign oxidant, facilitated by novel heterogeneous cobalt-based catalysts. acs.org These advanced methods represent the future of fragrance ester production, aligning industrial manufacturing with the principles of environmental sustainability. google.com

Table 5: Comparison of Catalytic Systems for Sustainable Esterification

| Catalyst System | Type | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Amberlyst-15 | Solid Acid Resin | Reusable, easy separation, reduces acidic waste. jetir.org | Typically requires heating. |

| Graphene Oxide | Heterogeneous | Efficient, reusable, wide substrate scope. organic-chemistry.org | Mild conditions. |

| Mesoporous Stannosilicates | Heterogeneous | High acidity and activity. nih.gov | Moderate to high temperatures. |

| Co₃O₄–N@C Materials | Heterogeneous | Uses O₂ as a green oxidant for direct oxidative esterification. acs.org | Mild conditions. |

Sophisticated Spectroscopic and Chromatographic Characterization of 1 Cyclohexyl 1 Methylethyl Isobutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules in solution. For 1-Cyclohexyl-1-methylethyl (B1178955) isobutyrate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the complete assignment of all proton and carbon resonances and provides insights into the molecule's three-dimensional structure.

Detailed ¹H and ¹³C NMR Spectral Analysis

Due to the absence of readily available experimental spectra for 1-Cyclohexyl-1-methylethyl isobutyrate, predictive models based on empirical data and computational algorithms are employed to estimate the ¹H and ¹³C NMR chemical shifts. These predictions are refined by comparing them with the known spectral data of structurally analogous compounds, such as esters of hindered tertiary alcohols and molecules containing a tert-butylcyclohexane (B1196954) moiety. chemicalbook.comchemicalbook.comacadiau.ca

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isobutyrate and the 1-cyclohexyl-1-methylethyl moieties. The isobutyrate group would show a septet for the methine proton and a doublet for the two equivalent methyl groups. The 1-cyclohexyl-1-methylethyl group's signals would include those for the two equivalent methyl groups attached to the quaternary carbon and a complex pattern of multiplets for the cyclohexyl ring protons.

The predicted ¹³C NMR spectrum will complement the proton data, showing characteristic signals for the ester carbonyl carbon, the quaternary carbon of the alcohol moiety, and the various carbons of the cyclohexyl and isobutyrate groups. The chemical shift of the quaternary carbon is particularly diagnostic, being significantly influenced by the steric hindrance and the electronic environment.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| Isobutyrate CH | 2.5 (septet, J = 7.0) | 34.0 |

| Isobutyrate 2 x CH₃ | 1.15 (d, J = 7.0) | 19.0 |

| Ester C=O | - | 177.0 |

| Quaternary C | - | 85.0 |

| 1-methylethyl 2 x CH₃ | 1.25 (s) | 25.0 |

| Cyclohexyl CH | 1.5-1.6 (m) | 45.0 |

| Cyclohexyl CH₂ | 1.0-1.8 (m) | 26.0, 26.5, 27.0 |

Note: These are predicted values and may vary from experimental results.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Connectivity Assignments

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra and for elucidating the spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Key correlations would be observed between the methine proton of the isobutyrate group and its adjacent methyl protons. Within the cyclohexyl ring, complex cross-peaks would delineate the connectivity of the methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in the data table above. For instance, the doublet at ~1.15 ppm would show a cross-peak with the carbon signal at ~19.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings, which is vital for piecing together the molecular skeleton. Crucial HMBC correlations would be expected from the methyl protons of the 1-methylethyl group to the quaternary carbon and the adjacent cyclohexyl methine carbon. Similarly, the isobutyrate methyl protons would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation. For this compound, NOESY correlations would be expected between the methyl protons of the 1-methylethyl group and the axial protons on the adjacent carbons of the cyclohexyl ring, helping to define the preferred orientation of the bulky substituent.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the identity of the compound. For C₁₃H₂₄O₂, the expected exact mass would be calculated and compared to the experimental value with a high degree of accuracy (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS) for Investigating Gas-Phase Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide detailed structural information. The fragmentation of esters is well-characterized and typically involves several key pathways. For this compound, the following fragmentation patterns are anticipated:

Loss of the isobutyryloxy group: Cleavage of the ester bond can lead to the formation of a stable tertiary carbocation corresponding to the 1-cyclohexyl-1-methylethyl moiety.

Loss of the 1-cyclohexyl-1-methylethyl group: This would result in the detection of the isobutyrylium ion.

McLafferty Rearrangement (if applicable): While a classical McLafferty rearrangement is not possible for the isobutyrate group, rearrangements involving the cyclohexyl ring could potentially occur.

Cleavage within the cyclohexyl ring: Fragmentation of the cyclohexyl ring can lead to a series of smaller fragment ions.

Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 212 | [M]⁺ | Molecular ion |

| 125 | [C₉H₁₇]⁺ | Loss of isobutyric acid |

| 71 | [C₄H₇O]⁺ | Isobutyrylium ion |

| 57 | [C₄H₉]⁺ | tert-butyl cation from isobutyrate |

| 43 | [C₃H₇]⁺ | Isopropyl cation from isobutyrate |

Note: These are predicted m/z values for the most likely fragments.

State-of-the-Art Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction products or commercial formulations. Given its likely volatility and moderate polarity, both gas and liquid chromatography are viable analytical methods.

Gas Chromatography (GC): As a volatile ester, this compound is well-suited for analysis by gas chromatography, likely coupled with a mass spectrometer (GC-MS) for definitive identification.

Stationary Phase: A non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column, would be appropriate for the separation.

Detection: Flame ionization detection (FID) would provide excellent sensitivity for quantification, while mass spectrometry (MS) would offer structural confirmation.

Retention Index: The Kovats retention index is a standardized measure of a compound's retention time. While an experimental value is not available, based on its structure, an estimated retention index on a standard non-polar column would be in the range of 1400-1600.

High-Performance Liquid Chromatography (HPLC): For non-volatile matrices or for preparative scale purification, HPLC would be the method of choice.

Column: A reversed-phase C18 column would be suitable for separating this moderately polar compound.

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would likely provide good separation.

Detection: A UV detector would be suitable if the molecule possesses a chromophore (unlikely for this structure), but a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more appropriate. Coupling to a mass spectrometer (LC-MS) would provide the highest degree of specificity.

Method Development and Validation for High-Performance Liquid Chromatography (HPLC)

The development of a robust HPLC method for the analysis of a relatively volatile and non-UV-absorbing compound like this compound presents unique challenges. Since the analyte lacks a strong chromophore, direct UV detection can be difficult, necessitating alternative detection methods or derivatization. However, for purity analysis and quantification of potential non-volatile impurities, a well-developed HPLC method is invaluable.

Method development would typically begin with reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 or C8 stationary phase would be a logical starting point. The mobile phase composition is a critical parameter to optimize. A gradient elution using a mixture of a polar solvent (like water) and a less polar organic solvent (such as acetonitrile or methanol) is often employed to ensure the separation of compounds with a range of polarities. moravek.com The use of high-purity solvents is crucial to avoid baseline noise and ghost peaks. moravek.com

For a compound like this compound, which is an ester, the pH of the mobile phase must be controlled to prevent hydrolysis. Acidified mobile phases, for example with formic acid or trifluoroacetic acid, can improve peak shape for certain analytes, but care must be taken as they can also lead to esterification if methanol is used as the organic modifier. chromatographyonline.com

Given the compound's volatility and lack of a strong UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) would be more suitable. researchgate.net These detectors are nearly universal for non-volatile and semi-volatile compounds and provide a response that is largely independent of the analyte's optical properties. researchgate.net

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) |

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, and robust for its intended purpose.

Optimized Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Impurity Profiling

Gas chromatography is the premier analytical technique for the analysis of volatile and semi-volatile compounds such as esters used in the fragrance and flavor industries. connectjournals.com When coupled with a mass spectrometer, GC-MS provides both high-resolution separation and definitive identification of the eluted compounds, making it ideal for purity assessment and the identification of trace impurities. perfumersapprentice.com

For the analysis of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), would be a suitable choice. This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.

The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation of the target compound from any potential impurities. A typical program would start at a relatively low temperature, hold for a short period to allow the focusing of volatile components, and then ramp up to a higher temperature to elute less volatile compounds.

The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible mass spectra that can be compared to spectral libraries for compound identification. For purity assessment, the total ion chromatogram (TIC) is used to determine the area percentage of the main peak. For trace impurity profiling, selected ion monitoring (SIM) can be employed to enhance sensitivity for specific, known impurities. nih.gov

A representative GC-MS method for the analysis of this compound is detailed in the table below.

Table 2: Representative GC-MS Method Parameters for Purity and Impurity Analysis

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 for purity, splitless for trace analysis) |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Potential impurities could include starting materials from the synthesis, by-products, or degradation products. The mass spectra of these impurities can be used for their structural elucidation.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

For a thorough analysis of this compound, especially when it is part of a complex mixture such as a fragrance formulation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chromatographyonline.com This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism that can resolve co-eluting peaks from a single column analysis. mdpi.comnih.gov

In a typical GC×GC setup for analyzing fragrance compounds, the first dimension column is often a non-polar column, which separates analytes based on their volatility. The effluent from the first column is then subjected to a second, much shorter, polar column that provides a different separation mechanism, often based on polarity. nih.gov A modulator is placed between the two columns to trap, focus, and re-inject fractions from the first dimension onto the second dimension.

The resulting data is presented as a two-dimensional chromatogram, where compounds with similar chemical properties tend to appear in structured patterns, aiding in their identification. researchgate.net When coupled with a high-speed time-of-flight mass spectrometer (TOF-MS), GC×GC can provide high-quality mass spectra for even very closely eluting compounds, enabling their confident identification. mdpi.com

The table below outlines a potential GC×GC-TOF-MS setup for the detailed analysis of a complex mixture containing this compound.

Table 3: Potential GC×GC-TOF-MS Parameters for Complex Mixture Analysis

| Parameter | 1st Dimension Column | 2nd Dimension Column |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | 50% Phenyl-polysiloxane or WAX |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 1.5 m x 0.1 mm ID, 0.1 µm film |

| Oven Program | Initial 50 °C (hold 1 min), ramp at 5 °C/min to 290 °C (hold 10 min) | |

| Modulation Period | 6 seconds | |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | |

| Acquisition Rate | 100 spectra/second | |

| Mass Range | m/z 40-500 |

This powerful technique would be instrumental in resolving this compound from structurally similar isomers or other components in a complex matrix, providing a highly detailed chemical fingerprint of the sample.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by identifying their functional groups and providing a unique "molecular fingerprint."

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by the characteristic absorption bands of its ester functional group. A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the aliphatic ester. orgchemboulder.comspectroscopyonline.com Another key feature would be the strong C-O stretching vibrations, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Additionally, the spectrum would exhibit absorptions corresponding to the C-H bonds of the cyclohexyl and methyl groups. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The C-H bending vibrations for these groups would appear in the 1470-1365 cm⁻¹ region. The presence of the cyclohexane (B81311) ring would also contribute to the fingerprint region (below 1500 cm⁻¹) with various C-C stretching and ring deformation modes. libretexts.org

Raman Spectroscopy

The table below summarizes the expected characteristic vibrational bands for this compound.

Table 4: Expected Characteristic Vibrational Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

| C-H Stretch (sp³) | 2960-2850 | 2960-2850 | Strong |

| C=O Stretch (Ester) | 1750-1735 | ~1740 | Very Strong (IR), Medium (Raman) |

| C-H Bend | 1470-1365 | 1470-1365 | Medium |

| C-O Stretch (Ester) | 1300-1000 | 1300-1000 | Strong |

| C-C Stretch (Cyclohexane) | Fingerprint Region | Fingerprint Region | Medium-Strong (Raman) |

Together, IR and Raman spectra provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering a unique fingerprint for its identification.

Computational Chemistry and Theoretical Studies of 1 Cyclohexyl 1 Methylethyl Isobutyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govnih.gov For 1-Cyclohexyl-1-methylethyl (B1178955) isobutyrate, DFT is instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. jmchemsci.comresearchgate.net This process systematically adjusts the positions of the atoms until the lowest energy conformation (the ground state) is found.

The optimization would reveal key structural parameters, such as the preferred conformation of the cyclohexyl ring (typically a chair conformation), the rotational orientation of the isobutyrate group, and the precise bond lengths and angles throughout the molecule. Energetic analysis through DFT also yields crucial thermodynamic data, such as the standard enthalpy of formation (ΔHf°), which is vital for understanding the compound's stability. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for the Optimized Geometry of 1-Cyclohexyl-1-methylethyl Isobutyrate

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | Value in Hartrees (e.g., -775.4 Hartree) |

| C=O Bond Length | The distance between the carbonyl carbon and oxygen atoms. | ~1.21 Å |

| C-O-C Bond Angle | The angle of the ester linkage. | ~117° |

| Cyclohexyl Dihedral | The C-C-C-C dihedral angle, indicating the chair conformation. | ~55° |

| Heat of Formation | The change in enthalpy during the formation of the compound from its elements. | Value in kJ/mol |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar ester molecules and are not from a specific study on this compound.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for various molecular properties.

For this compound, ab initio calculations can be used to predict spectroscopic properties. researchgate.net For instance, the calculation of vibrational frequencies allows for the simulation of its infrared (IR) spectrum, which can be used to identify characteristic functional group vibrations, such as the C=O stretch of the ester. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Furthermore, these methods provide detailed information about the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov

Table 2: Predicted Molecular Orbital Properties from Ab Initio Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Note: This table describes the type of data obtained from ab initio calculations and its significance.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static, molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior. rug.nl

MD is also a powerful tool for studying intermolecular interactions. nih.govcore.ac.uk By simulating the ester in a solvent like water or an organic solvent, one can observe how the solvent molecules arrange themselves around the solute and calculate properties like the free energy of solvation. These simulations are crucial for understanding how the compound behaves in a realistic chemical environment.

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling

Computational modeling is essential for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For an ester like this compound, a key reaction of interest is its hydrolysis—the cleavage of the ester bond by water.

Theoretical methods, particularly DFT, can be used to map the potential energy surface of the reaction. nih.gov This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. Computational studies on the aminolysis and pyrolysis of other esters have successfully detailed these mechanistic pathways. nih.govresearchgate.net By comparing different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), researchers can determine the most favorable mechanism under specific conditions.

Table 3: Hypothetical Energetic Profile for the Hydrolysis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Ester + H₂O) | 0.0 |

| 2 | Transition State 1 (Nucleophilic attack) | +25.4 |

| 3 | Tetrahedral Intermediate | +12.1 |

| 4 | Transition State 2 (Proton transfer) | +18.5 |

| 5 | Products (Acid + Alcohol) | -5.2 |

Note: This table presents a hypothetical reaction coordinate based on known mechanisms for ester hydrolysis, illustrating how computational modeling elucidates reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. mdpi.com Instead of studying a single molecule, a QSAR study requires a dataset of structurally related compounds with measured activity values.

For this compound, a QSAR model could be developed using a series of related isobutyrate esters with varying cyclohexyl or alkyl substituents. The first step involves calculating a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. researchgate.net They can be steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), or hydrophobic (e.g., logP), among others. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that relates a combination of these descriptors to the observed activity. nih.gov A successful QSAR model can predict the activity of new, unsynthesized esters and provide insight into which molecular features are most important for the desired activity. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Esters

| Descriptor Class | Example Descriptor | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Steric | Molar Refractivity (MR) | A measure of the molecular volume and polarizability. |

| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient, indicating lipophilicity. |

| Topological | Wiener Index | A descriptor based on the graph theory representation of the molecule. |

| Thermodynamic | Heat of Formation (ΔHf°) | The enthalpy change when the compound is formed from its elements. |

Chemical Reactivity and Transformational Pathways of 1 Cyclohexyl 1 Methylethyl Isobutyrate

Investigation of Hydrolytic Stability and Transesterification Kinetics

The hydrolysis of esters is a fundamental reaction, typically catalyzed by acid or base, yielding a carboxylic acid and an alcohol. The stability of an ester towards hydrolysis is significantly influenced by steric and electronic factors. 1-Cyclohexyl-1-methylethyl (B1178955) isobutyrate possesses considerable steric hindrance around the carbonyl group due to the bulky 1-cyclohexyl-1-methylethyl (a tertiary alkyl group) and the isobutyl group. This steric congestion is expected to significantly impede the approach of nucleophiles, such as water or hydroxide (B78521) ions, to the electrophilic carbonyl carbon. Consequently, the rate of hydrolysis for this ester is anticipated to be substantially lower than that for less hindered esters.

Under alkaline conditions, the hydrolysis of esters typically proceeds via a saponification mechanism. The rate of this reaction is sensitive to the steric environment of the ester. researchgate.net For sterically hindered esters, this process can be remarkably slow, often requiring forcing conditions such as high temperatures and prolonged reaction times. thegoodscentscompany.com

Table 1: Relative Rates of Alkaline Hydrolysis for Esters with Varying Steric Hindrance

| Ester Type | Example | Relative Rate of Hydrolysis |

| Primary Alkyl Ester | Ethyl acetate (B1210297) | Fast |

| Secondary Alkyl Ester | Isopropyl acetate | Moderate |

| Tertiary Alkyl Ester | tert-Butyl acetate | Slow |

| Neopentyl Ester | Neopentyl acetate | Very Slow |

This table illustrates a general trend; actual rates are dependent on specific reaction conditions.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also subject to similar steric influences. wikipedia.org This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com The mechanism involves nucleophilic attack of an alcohol on the ester carbonyl, forming a tetrahedral intermediate. wikipedia.org The significant steric bulk of the 1-cyclohexyl-1-methylethyl group would likely disfavor the formation of this intermediate, thus slowing down the kinetics of transesterification. To drive the reaction towards the desired product, a large excess of the reactant alcohol or removal of the alcohol leaving group is typically necessary. wikipedia.org

Mechanistic Studies of Thermal Decomposition and Pyrolysis Products

The thermal decomposition of esters, or pyrolysis, is a well-studied process that typically proceeds through a concerted, unimolecular elimination reaction known as an Ei (elimination, intramolecular) mechanism. nih.gov This reaction requires the presence of a β-hydrogen atom on the alkyl group of the ester, which is abstracted by the carbonyl oxygen in a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. researchgate.net

In the case of 1-cyclohexyl-1-methylethyl isobutyrate, the tertiary alkyl group (1-cyclohexyl-1-methylethyl) lacks β-hydrogens relative to the ester oxygen. Therefore, the classical ester pyrolysis mechanism involving this group is not possible. However, thermal decomposition can still occur through alternative pathways. One plausible route, analogous to the pyrolysis of other tertiary esters like tert-butyl acetate, involves the formation of a carbocation intermediate, leading to isobutyric acid and the corresponding alkene, 1-cyclohexyl-1-methylethene. wikipedia.org

Another possibility is the pyrolysis involving the isobutyrate moiety, which does contain β-hydrogens. This would lead to the formation of 1-cyclohexyl-1-methylethanol and ketene, though this pathway is generally less common for esters of this type. High temperatures can also lead to more complex fragmentation and rearrangement reactions. nih.gov

Table 2: Potential Pyrolysis Products of this compound

| Pyrolysis Pathway | Products |

| Elimination involving the tertiary alkyl group | Isobutyric acid and 1-cyclohexyl-1-methylethene |

| Elimination involving the isobutyrate group | 1-Cyclohexyl-1-methylethanol and Ketene |

Exploration of Radical Reactions and Peroxide Formation Pathways for Related Derivatives

The presence of tertiary hydrogen atoms in a molecule can render it susceptible to radical abstraction, as tertiary radicals are more stable than secondary or primary radicals. wikipedia.org In this compound, the hydrogen atom at the 1-position of the cyclohexyl ring is a tertiary hydrogen. Under conditions that promote radical formation (e.g., exposure to UV light or radical initiators), this hydrogen could be abstracted to form a cyclohexyl radical. Such radicals can participate in a variety of subsequent reactions, including halogenation or oxidation. nih.gov

Peroxide formation is a potential degradation pathway for many organic compounds upon exposure to oxygen, a process known as autoxidation. nih.gov This process is often initiated by light, heat, or the presence of contaminants. mdpi.com While simple esters are not typically classified as potent peroxide formers, compounds with susceptible C-H bonds, such as those that can form stable radical intermediates, can be prone to peroxide formation. nih.gov The tertiary hydrogen on the cyclohexyl ring of this compound could be a site for the initiation of autoxidation, leading to the formation of hydroperoxides. rsc.org The accumulation of peroxides can be hazardous as they can be shock-sensitive and may decompose violently. mdpi.com

Table 3: Classification of Organic Compounds Based on Peroxide Formation Tendency

| Class | Peroxide Formation Hazard | Examples |

| A | Form explosive peroxides without concentration | Isopropyl ether, Divinyl acetylene |

| B | Form explosive peroxides upon concentration | Diethyl ether, Tetrahydrofuran, Cyclohexene (B86901) |

| C | Can undergo hazardous polymerization initiated by peroxides | Styrene, Vinyl acetate, Acrylonitrile |

| D | May form peroxides but hazard is not well-defined | Other susceptible organic compounds |

This is a general classification; the propensity for peroxide formation can be influenced by inhibitors and storage conditions.

Stereoselective Transformations and Derivatization Strategies

This compound is an achiral molecule. However, the cyclohexyl ring provides a scaffold upon which stereocenters could be introduced, opening possibilities for stereoselective transformations. For example, if the cyclohexyl ring were appropriately substituted, enzymatic or chiral catalyst-mediated reactions could be employed to achieve stereoselective modifications. The synthesis of chiral cyclohexylamine (B46788) derivatives, for instance, has been achieved with high diastereoselectivity through photoredox catalysis.

Derivatization of this compound would likely proceed through reactions of the ester functional group. One common strategy is hydrolysis to the corresponding tertiary alcohol, 1-cyclohexyl-1-methylethanol, and isobutyric acid. The resulting hindered tertiary alcohol could then be subjected to a variety of derivatization reactions. For instance, it could be re-esterified with a different acyl chloride or carboxylic acid to introduce a new functional group or a chromophore for analytical purposes. The derivatization of tertiary alcohols can be challenging due to steric hindrance, often requiring specific reagents or catalysts.

Table 4: Common Derivatization Reagents for Alcohols and Esters

| Functional Group | Reagent Class | Purpose |

| Alcohol | Acyl Chlorides | Formation of esters |

| Alcohol | Isocyanates | Formation of carbamates |

| Alcohol | Silyl (B83357) Halides | Formation of silyl ethers |

| Ester | Alcohols (with acid/base catalyst) | Transesterification |

| Ester | Amines | Amidation |

| Ester | Grignard Reagents | Formation of tertiary alcohols |

Academic Exploration of 1 Cyclohexyl 1 Methylethyl Isobutyrate in Complex Chemical Systems

Identification and Quantification in Natural Product Extracts through Advanced Analytical Methods

The identification and quantification of volatile compounds like 1-cyclohexyl-1-methylethyl (B1178955) isobutyrate from complex natural product matrices rely on sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the foremost method for the analysis of such volatile terpenoids due to its high separation efficiency and definitive identification capabilities. semanticscholar.orgresearchgate.net

Sample Preparation: The initial step involves the extraction of volatile esters from the plant matrix. The choice of extraction method is critical to maximize recovery and minimize degradation. Common techniques include:

Solvent Extraction: Using non-polar solvents like hexane (B92381) or ethyl acetate (B1210297) to dissolve the lipophilic esters. frontiersin.org

Steam Distillation: A traditional method for extracting essential oils, where steam carries the volatile compounds from the plant material, which are then condensed and separated.

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber adsorbs volatile compounds from the headspace above the sample, which is then directly desorbed into the GC injector. researchgate.net

Analytical Instrumentation and Validation: Following extraction, the sample is analyzed by GC-MS. The gas chromatograph separates the individual components of the extract based on their volatility and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. semanticscholar.orgthecbggurus.com Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.

For reliable and accurate results, the analytical method must be thoroughly validated. Key validation parameters include linearity, recovery, precision (repeatability and intermediate precision), and the limits of detection (LOD) and quantification (LOQ). frontiersin.org

Below is an interactive table summarizing typical parameters for the GC-MS analysis of terpenoid esters in natural extracts.

Interactive Table: Typical GC-MS Parameters for Terpenoid Ester Analysis

| Parameter | Typical Setting | Purpose |

| Injector | ||

| Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. thecbggurus.com |

| Column | ||

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | A common non-polar phase suitable for separating a wide range of volatile and semi-volatile compounds. frontiersin.orgthecbggurus.com |

| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution for complex mixtures. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for balancing separation speed and resolution. |

| Oven Program | ||

| Initial Temperature | 50 - 70 °C (hold for 1-2 min) | Allows for the focusing of volatile compounds at the head of the column. |

| Ramp Rate | 3 - 10 °C/min | Gradually increases the temperature to elute compounds in order of their boiling points. |

| Final Temperature | 280 - 320 °C (hold for 5-10 min) | Ensures all higher-boiling compounds are eluted from the column. thecbggurus.com |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces repeatable fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | Standard energy that provides reproducible mass spectra. thecbggurus.com |

| Mass Range | 40 - 550 m/z | Covers the expected mass range for monoterpenoid esters and their fragments. |

| Detector | Quadrupole or Time-of-Flight (TOF) | Mass analyzers that separate ions based on their mass-to-charge ratio. |

Biosynthetic Pathways and Enantioselective Formation in Biological Matrices

The biosynthesis of 1-cyclohexyl-1-methylethyl isobutyrate in a biological system would involve the convergence of two distinct pathways to form the alcohol and acyl moieties, followed by an enzymatic esterification.

Biosynthesis of the Alcohol Moiety (1-Cyclohexyl-1-methylethanol): The alcohol component is a saturated monoterpenoid. Its biosynthesis originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comnih.gov

GPP Synthesis: Geranyl diphosphate (GPP), the C10 precursor to all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one of IPP, a reaction catalyzed by GPP synthase. nih.gov

Cyclization: The GPP molecule is ionized and cyclized by a terpene synthase (TPS). The formation of a cyclohexyl ring suggests a precursor like α-terpineol. The biosynthesis of α-terpineol proceeds from the cyclization of GPP to form an α-terpinyl cation, which is then hydrolyzed to yield α-terpineol. wikipedia.orgnih.gov

Reduction: The 1-cyclohexyl-1-methylethanol moiety is a saturated analog of α-terpineol. This suggests a subsequent enzymatic reduction of the double bond within the cyclohexene (B86901) ring of α-terpineol, catalyzed by a reductase enzyme, to form the final cyclohexyl structure.

Biosynthesis of the Acyl Moiety (Isobutyrate): The isobutyrate portion is derived from the catabolism of the branched-chain amino acid L-valine. frontiersin.orgnih.gov This pathway involves transamination and oxidative decarboxylation steps to yield isobutyryl-CoA.

Esterification and Enantioselective Formation: The final step is the esterification of the alcohol with the acyl-CoA, catalyzed by an alcohol acyltransferase (AAT). frontiersin.orgoup.com These enzymes are part of the BAHD superfamily and facilitate the transfer of the acyl group from acyl-CoA to the hydroxyl group of the alcohol. frontiersin.orgnih.gov

The enantioselectivity of the final product is determined by the stereospecificity of the enzymes involved. Terpene synthases (TPS) are known to produce specific stereoisomers of cyclic monoterpenes from the achiral GPP precursor. researchgate.net Subsequently, alcohol acyltransferases can also exhibit substrate specificity, preferentially esterifying one enantiomer of a racemic alcohol, thus leading to the formation of an enantiomerically enriched ester product. oup.commdpi.com The specific combination of TPS and AAT enzymes within a biological matrix dictates the final stereochemistry of the this compound produced.

Role in Engineered Chemical Systems

While direct applications of this compound are not widely documented, the roles of structurally similar monoterpenoid and cyclohexyl esters in engineered chemical systems are well-established, primarily within the flavor and fragrance industries. google.comnih.gov These esters are valued for their unique organoleptic properties and chemical stability.

Flavor and Fragrance Formulations: Terpenoid esters are key components in a vast array of consumer products, including perfumes, cosmetics, and food products. google.comnih.govscentjourner.com They often impart fruity, floral, and sweet notes. The structure of this compound, combining a bulky, saturated cyclic alcohol with a short, branched-chain acid, suggests it would likely contribute a complex aroma profile, potentially with fruity, herbaceous, and waxy undertones. Its relatively high molecular weight compared to smaller esters implies lower volatility, making it suitable as a middle or base note in a fragrance formulation, providing tenacity and longevity to the scent. reddit.com

Chemical Stability and Application: The saturated cyclohexyl ring makes the molecule more stable against oxidation compared to unsaturated terpenoid esters containing double bonds. nih.gov This chemical stability is a desirable property in formulations that may be exposed to air or light, such as in soaps, detergents, and lotions.

The use of such esters in engineered systems often relies on their synthetic production to ensure a consistent supply and high purity. Biocatalytic synthesis using lipases or esterases is an increasingly common "green" alternative to traditional chemical synthesis for producing flavor and fragrance esters. mdpi.comresearchgate.net

The following interactive table details related esters and their documented roles in chemical formulations.

Interactive Table: Applications of Structurally Related Esters

| Compound Name | Structure | Sensory Profile | Role in Engineered Systems |

| Linalyl Acetate | Acyclic Monoterpenoid Ester | Floral (lavender), citrusy, sweet scentjourner.com | Major component in lavender and bergamot fragrances; used widely in perfumes, soaps, and lotions. nih.govreddit.com |

| Geranyl Acetate | Acyclic Monoterpenoid Ester | Floral (rose), fruity, sweet scentjourner.com | Used to create rose and other floral notes in perfumes and cosmetics. nih.gov |

| α-Terpinyl Acetate | Monocyclic Monoterpenoid Ester | Herbaceous, citrus, lavender-like | Imparts fresh, clean scents in household products and fine fragrances. |

| Cyclohexyl Isobutyrate | Cyclohexyl Ester | Fruity, pineapple-like | Used as a flavor and fragrance agent in various formulations. thegoodscentscompany.com |

| 1-Cyclohexylethyl Butyrate | Cyclohexyl Ester | Fruity, complex | Used as a fragrance ingredient in consumer products. nih.gov |

Derivatives of 1 Cyclohexyl 1 Methylethyl Isobutyrate and Their Academic Applications

Synthesis and Characterization of Novel Ester Derivatives with Modified Cyclohexyl or Isobutyrate Moieties

The synthesis of novel derivatives from a parent ester like 1-cyclohexyl-1-methylethyl (B1178955) isobutyrate typically involves targeted modifications of either the cyclic alkyl group (cyclohexyl) or the acyl group (isobutyrate). These modifications aim to introduce new functional groups or alter the steric and electronic properties of the molecule, thereby creating new compounds for investigation.

Synthesis Strategies:

Modification of the Cyclohexyl Moiety: Introducing substituents onto the cyclohexyl ring is a primary strategy for creating derivatives. This can be achieved through various synthetic routes, often starting from a functionalized cyclohexanone (B45756) or cyclohexanol (B46403) precursor before the final esterification step. For instance, methods like the double Michael reaction on arylacetonitriles have been used to create substituted 4-arylcyclohexanone systems, which can then be further elaborated. nih.gov

Modification of the Isobutyrate Moiety: Altering the acyl portion of the ester provides another avenue for derivatization. This can be accomplished by replacing the isobutyryl chloride or isobutyric anhydride (B1165640) with a different acylating agent during the synthesis. Steglich esterification, which proceeds under mild conditions, is a valuable method for synthesizing esters from sterically hindered alcohols, making it a potentially suitable technique for modifying natural products or complex molecules. nih.gov Acylation reactions are a common and effective way to produce a wide range of ester-substituted compounds. nih.gov

Characterization Techniques:

Once synthesized, the precise chemical structure and purity of these new derivatives must be confirmed. A suite of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number and type of carbon atoms. nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the new compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. nih.govmdpi.com |

| Single-Crystal X-ray Diffraction | Offers unambiguous determination of the three-dimensional structure of a crystalline compound, confirming its configuration and conformation. nih.gov |

Through these synthetic and characterization efforts, libraries of novel ester derivatives can be created, each with unique structural features for further academic study.

Peroxyester Derivatives as Polymerization Initiators: Reaction Mechanisms and Kinetic Studies

A significant class of derivatives for academic and industrial application is peroxyesters. These compounds contain a thermally labile peroxide bond (-O-O-) and are widely used as initiators for free-radical polymerization. pergan.com A peroxyester derivative of the title compound would feature a peroxy bond, transforming it into a source of reactive radicals upon heating.

Reaction Mechanisms:

Organic peroxides, including peroxyesters, function as polymerization initiators because the peroxide bond is weak and can be readily cleaved. pergan.comwikipedia.org The initiation process occurs via the thermal decomposition (thermolysis) of the peroxyester, which breaks the O-O bond homolytically to generate two radical species. alfachemic.com

Decomposition: The peroxyester molecule splits into an acyloxyl radical and an alkoxyl radical.

Initiation: These primary radicals are highly reactive and can attack a monomer molecule (e.g., styrene, vinyl chloride, or an acrylate), breaking the monomer's π-bond and forming a new C-C bond. This creates a new, larger radical species.

Propagation: The newly formed monomer radical then attacks another monomer molecule, continuing the process and building the polymer chain.

This mechanism is fundamental to the production of a wide variety of common polymers, including low-density polyethylene (B3416737) (LDPE), polyvinylchloride (PVC), and poly(methyl methacrylate) (PMMA). pergan.compergan.com

Kinetic Studies:

The efficiency and suitability of a peroxyester initiator for a specific polymerization process are governed by its decomposition kinetics. The most critical kinetic parameter is the initiator's half-life (t₁/₂). pergan.com The half-life is the time required for half of the peroxide concentration to decompose at a given temperature in a specific solvent. pergan.com Initiators are selected so that their decomposition rate provides a sufficient and controlled supply of radicals at the desired polymerization temperature. pergan.com

Kinetic parameters such as activation energy and pre-exponential factors can be determined experimentally using techniques like high-pressure calorimetry. researchgate.net These studies are crucial for understanding how factors like temperature, pressure, and solvent influence the decomposition rate, which is essential for process simulation and safety. researchgate.net

Below is a table of representative data for various peroxyester initiators, illustrating the range of decomposition temperatures.

| Peroxyester Class/Example | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) | 1-min Half-Life Temp. (°C) |

| Di-tert-butyl peroxyphthalate | 104 | 122 | 164 |

| tert-Butyl peroxybenzoate | 105 | 125 | 168 |

| tert-Butyl peroxyacetate | 102 | 121 | 162 |

| tert-Amyl peroxybenzoate | 100 | 119 | 160 |

Note: Data is representative and can vary with solvent and specific formulation. Source: Adapted from general data on organic peroxides. pergan.com

The selection of a peroxyester initiator is therefore a balance between the required reaction temperature and the desired rate of polymerization. alfachemic.com

Exploration of Other Functionalized Derivatives in Controlled Chemical Transformations

Beyond ester and peroxyester modifications, the scaffold of 1-cyclohexyl-1-methylethyl isobutyrate allows for the introduction of a wide array of other functional groups, opening avenues for its use in diverse and controlled chemical transformations. The academic exploration of such derivatives focuses on creating molecules with tailored reactivity for applications in fields like medicinal chemistry, catalysis, and materials science.

By incorporating functional groups such as amines, halogens, or sulfamates, derivatives can be designed to interact with biological targets or participate in specific chemical reactions. For example, research into 4-amino-4-arylcyclohexanones has demonstrated that the introduction of an amino group to a cyclohexyl ring can impart significant analgesic activity. nih.gov Similarly, the synthesis of D-ring modified steroid derivatives, where sulfamate (B1201201) groups are introduced, has led to the discovery of potent steroid sulfatase inhibitors. nih.gov

The functionalization could target either the cyclohexyl ring or the isobutyrate moiety:

Cyclohexyl Ring Functionalization: Introducing groups like hydroxyl (-OH), amino (-NH₂), or azide (B81097) (-N₃) onto the cyclohexyl ring would create reactive handles for further chemical transformations, such as coupling reactions or the attachment of the molecule to a larger scaffold.

Isobutyrate Moiety Transformation: The ester group itself can be chemically transformed. For instance, it could be reduced to an alcohol, converted to an amide, or hydrolyzed to a carboxylic acid, which could then be used in further synthetic steps.

These functionalized derivatives can serve as building blocks or intermediates in multi-step syntheses. The strategic placement of functional groups allows for precise control over subsequent reactions, a key principle in the synthesis of complex molecules and materials.

Conclusion and Future Research Perspectives

Consolidation of Foundational Academic Knowledge

1-Cyclohexyl-1-methylethyl (B1178955) isobutyrate is a chemical entity for which foundational academic knowledge is currently sparse in the public domain. Its existence is confirmed by its CAS number, but detailed experimental data on its synthesis, properties, and applications are lacking. The current understanding is largely based on extrapolation from the well-established chemistry of esters and related cyclohexyl-containing compounds.

Identification of Unexplored Research Frontiers and Methodological Challenges

The primary and most significant research gap is the lack of empirical data for this specific compound. Future research should focus on:

Optimized Synthesis: Developing and reporting a detailed, optimized, and high-yield synthesis protocol.

Comprehensive Characterization: Thoroughly characterizing the compound using modern analytical techniques (NMR, MS, IR, etc.) to establish a definitive set of reference data.

Physicochemical Properties: Experimentally determining its key physical and chemical properties.

Application Screening: Investigating its potential applications, particularly in the fragrance, flavor, and polymer industries.

Toxicological and Environmental Assessment: Conducting studies to understand its potential environmental impact and toxicological profile.

The main methodological challenge lies in the initial synthesis and purification of a high-purity standard of 1-Cyclohexyl-1-methylethyl isobutyrate, which is a prerequisite for all subsequent experimental investigations.

Interdisciplinary Implications for Fundamental Chemical Science

The study of this compound, while specific, has broader implications for fundamental chemical science. Understanding the influence of the bulky and sterically hindered 1-cyclohexyl-1-methylethyl group on the reactivity and properties of the isobutyrate ester can contribute to a deeper understanding of structure-property relationships in organic chemistry. This knowledge can be valuable in the rational design of new molecules with tailored properties for a variety of applications, from materials science to medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing and characterizing 1-cyclohexyl-1-methylethyl isobutyrate?

- Methodological Answer : Synthesis should follow rigorous organic chemistry protocols. For example, esterification reactions involving cyclohexanol derivatives and isobutyric acid under acid catalysis (e.g., sulfuric acid) are common. Characterization requires GC-MS to confirm molecular weight (e.g., C10H20O, m/z 156.26) and IR spectroscopy to identify ester carbonyl peaks (~1740 cm⁻¹). Ensure purity via HPLC or NMR (e.g., ¹H NMR for cyclohexyl proton signals at δ 1.2–1.8 ppm). Experimental details must be documented in full, including solvent systems and purification steps, to ensure reproducibility .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal methods:

- Gas Chromatography (GC) with flame ionization detection to quantify purity.

- Mass Spectrometry (MS) for fragmentation patterns (e.g., loss of isobutyrate group at m/z 99).

- Nuclear Magnetic Resonance (NMR) for stereochemical confirmation (e.g., coupling constants in cyclohexyl substituents).

- Differential Scanning Calorimetry (DSC) to detect polymorphic impurities. Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for validation .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C (dark), 25°C (ambient light), and 40°C (humid) for 6–12 months.

- Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis to cyclohexanol).

- Use UV-Vis spectroscopy to track photodegradation under controlled light exposure (e.g., 254 nm). Stability data should align with ICH guidelines for chemical storage .

Advanced Research Questions

Q. What are the reaction mechanisms of this compound under oxidative or catalytic conditions?

- Methodological Answer : Design experiments using:

- Density Functional Theory (DFT) to model transition states during oxidation.

- In-situ FTIR to detect intermediates (e.g., peroxy radicals).

- GC-MS to identify reaction products (e.g., ketones from β-scission). Compare with analogous esters (e.g., methyl isobutyrate) to isolate steric effects of the cyclohexyl group .

Q. How does the compound interact with indoor environmental surfaces at a molecular level?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on materials like glass or polymers. Quantify partitioning coefficients via headspace analysis and model kinetics using Langmuir isotherms. Compare with data from controlled chamber studies to assess volatility and surface reactivity .

Q. Can computational models predict its physicochemical properties (e.g., vapor pressure, solubility) accurately?

- Methodological Answer : Apply Joback/Crippen group contribution methods for boiling point (predicted ~374 K) and COSMO-RS for solubility in polar/nonpolar solvents. Validate predictions against experimental data from NIST or PubChem. Discrepancies >10% warrant re-evaluation of forcefield parameters .

Contradictions and Validation

- Spectral Data Conflicts : IR peaks in PubChem () may differ from NIST ( ) due to solvent effects. Always report solvent used (e.g., CCl4 vs. CS2) and spectrometer resolution (e.g., 2 cm⁻¹) .

- Synthesis Reproducibility : Variability in esterification yields may arise from incomplete removal of water. Include azeotropic drying steps (e.g., toluene reflux) and validate via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.